molecular formula C21H31Cl3N6O4 B2581971 N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide trihydrochloride CAS No. 2459963-12-1

N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide trihydrochloride

Cat. No. B2581971
CAS RN: 2459963-12-1
M. Wt: 537.87
InChI Key: CINSWTDBZPHLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide trihydrochloride is a useful research compound. Its molecular formula is C21H31Cl3N6O4 and its molecular weight is 537.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine Receptor Antagonism

This compound has been identified as a selective antagonist for A(2B) adenosine receptors. Adenosine receptors are a class of purinergic G protein-coupled receptors with four subtypes: A1, A2A, A2B, and A3. The A(2B) subtype is less well-defined and has potential therapeutic implications in conditions like asthma. Antagonists of this receptor could serve as potential antiasthmatic drugs due to their ability to modulate this pathway.

For example, [3H]MRS 1754 and MRE 2029-F20 are chemically related compounds that have been used as selective antagonist ligands for A(2B) adenosine receptors in various studies. These compounds, through their interactions with the receptors, provide a framework for understanding the role of adenosine in physiological and pathological processes, as well as the potential therapeutic applications of modulating this pathway. The studies utilizing these compounds demonstrate their utility in receptor binding assays, contributing valuable insights into receptor pharmacology and the development of receptor-targeted therapies (Ji et al., 2001); (Baraldi et al., 2004).

properties

IUPAC Name

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4.3ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;;;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINSWTDBZPHLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31Cl3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.